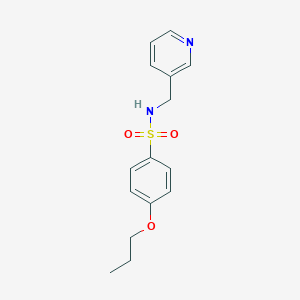

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-2-10-20-14-5-7-15(8-6-14)21(18,19)17-12-13-4-3-9-16-11-13/h3-9,11,17H,2,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHMDAQYKZDFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-Propoxybenzenesulfonyl Chloride

Reagents :

-

4-Hydroxybenzenesulfonic acid, propyl bromide, K₂CO₃.

Conditions :

-

Reflux in acetone for 8 hours.

-

Yield: ~85% (estimated for etherification step).

Step 2: Amine Coupling

Identical to Method 1, using the synthesized sulfonyl chloride.

Advantages :

-

Separates etherification and sulfonylation steps, improving control.

-

Permits use of commercially available 4-hydroxybenzenesulfonic acid.

Multi-Step Synthesis from 4-Hydroxybenzenesulfonamide

A modular route starting from 4-hydroxybenzenesulfonamide:

-

Propoxylation :

-

Chlorination :

-

Amine Coupling :

Overall Yield : 50–60% (three-step sequence).

Alternative Route via Nucleophilic Aromatic Substitution

A less conventional method involves displacing a leaving group (e.g., nitro) on the benzene ring with a propoxide ion, followed by sulfonamide formation.

Procedure :

-

Propoxy substitution using NaH/propanol under reflux.

-

Reduction of nitro group to amine (if needed) and coupling with pyridine derivatives.

Limitations :

Comparative Analysis of Synthetic Methods

Optimization Strategies

Solvent Selection

Temperature Control

Purification Techniques

-

Column chromatography (SiO₂, ethyl acetate/hexane) resolves sulfonamide byproducts.

-

Recrystallization from ethanol/water mixtures improves purity.

Mechanistic Insights

Sulfonylation Reaction

The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the sulfonamide.

Williamson Ether Synthesis

A two-step SN2 mechanism:

-

Deprotonation of 4-hydroxybenzenesulfonamide to phenoxide.

-

Nucleophilic attack on propyl bromide.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has been investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide moiety. Research indicates that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. A study reported that derivatives of benzenesulfonamide exhibited significant antimicrobial activity against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study: Antimicrobial Evaluation

In a recent study, new thiopyrimidine–benzenesulfonamide compounds were synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated the effectiveness of these compounds in suppressing microbial biofilm formation, suggesting their potential use in treating infections caused by resistant strains .

Material Science

Synthesis of Advanced Materials

The compound has applications in material science, where it can be utilized to develop advanced materials with specific electronic or optical properties. The sulfonamide group allows for modifications that can enhance the material's performance in various applications, including sensors and catalysts.

Data Table: Properties of Modified Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

| Optical Absorbance | Tunable |

Biological Studies

Enzyme Inhibition Studies

this compound serves as a tool compound for studying enzyme inhibition and protein interactions. Its structure allows it to mimic natural substrates, facilitating the investigation of enzyme mechanisms.

Case Study: Enzyme Interaction Analysis

A study focused on the interaction of benzenesulfonamide derivatives with neutral endopeptidase (NEP), an enzyme involved in peptide metabolism. The findings indicated that these compounds could effectively inhibit NEP activity, providing insights into their potential therapeutic applications in conditions such as hypertension and heart failure .

Industrial Applications

Development of Specialty Chemicals

The compound is also employed in the industrial sector for developing specialty chemicals and pharmaceutical intermediates. Its versatility makes it suitable for synthesizing various derivatives that can be tailored for specific industrial applications.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

The benzenesulfonamide scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Below is a comparison with key analogs:

Positional Effects of Pyridine Substitution

- Pyridin-3-ylmethyl : In the target compound, this group may favor interactions with receptors requiring a specific spatial arrangement (e.g., kinase active sites).

- Pyridin-2-ylmethylene (Schiff base) : The conjugated system may enhance binding to metal ions or aromatic residues in enzymes .

- Pyridin-4-ylmethyl (Compound 46) : The para-substitution could alter steric hindrance, affecting binding kinetics .

Computational and Crystallographic Insights

- DFT Studies : Schiff base derivatives have been analyzed for electronic properties, revealing high polarizability and dipole moments conducive to NLO activity .

- Crystallographic Tools : Programs like SHELX and Mercury are critical for resolving sulfonamide structures, enabling precise analysis of bond lengths and packing patterns .

Biological Activity

4-Propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a propoxy group, a pyridine moiety, and a benzenesulfonamide backbone. This unique configuration suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes. The pyridine ring may enhance the compound's binding affinity to biological targets due to its electron-withdrawing nature, facilitating interactions through hydrogen bonding and π-π stacking.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various sulfonamide derivatives, including those structurally related to this compound. Research indicates that these compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Similar Sulfonamides | MCF7 | 0.09 |

| Similar Sulfonamides | HT29 | 0.12 |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, sulfonamide derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and other kinases crucial for tumor angiogenesis . The inhibition of these pathways can lead to reduced tumor growth and metastasis.

Case Studies

- In Vitro Studies : A study conducted on various sulfonamide derivatives demonstrated that those with a pyridine substituent exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-pyridine counterparts . The mechanism was attributed to improved binding to the active sites of target enzymes.

- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of VEGFR-2, suggesting a potential mechanism for its anticancer activity . This binding was characterized by strong hydrogen bonds and hydrophobic interactions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that the compound has favorable ADME (absorption, distribution, metabolism, excretion) properties, which are essential for drug development . However, further toxicity assessments are necessary to evaluate its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonamide Coupling : React 4-propoxybenzenesulfonyl chloride with 3-(aminomethyl)pyridine under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond .

- Propoxy Introduction : Use nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to install the propoxy group on the benzene ring, with optimization of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended for refinement?

- Methodology :

- Crystallization : Use vapor diffusion with solvents like methanol/chloroform to obtain single crystals suitable for diffraction .

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a rotating anode source.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Validate results with Mercury CSD for visualization and packing analysis .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, particularly in anticancer research?

- Methodology :

- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination after 48–72 hours .

- Tubulin Polymerization Inhibition : Monitor fluorescence-based tubulin assembly to assess antimitotic activity, a mechanism seen in structurally related sulfonamides .

- Control Compounds : Include ABT-751 (a tricyclic benzenesulfonamide analogue) as a positive control for comparative analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer efficacy of this compound?

- Methodology :

- Core Modifications : Synthesize derivatives with varied substituents (e.g., halogenation at the benzene ring or pyridine N-oxide formation) to assess impact on potency .

- Pharmacophore Mapping : Use DFT calculations (Gaussian 09) to identify electron-deficient regions critical for target binding, as demonstrated in analogous sulfonamides .

- In Vivo Validation : Prioritize derivatives with <100 nM IC50 for xenograft studies in nude mice, monitoring tumor volume and toxicity profiles .

Q. How should researchers address contradictory data in biological activity between in vitro and in vivo models?

- Methodology :

- Metabolic Stability Testing : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the propoxy group) that may reduce in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance solubility and absorption .

- Target Engagement Studies : Use CRISPR-engineered cancer models to confirm on-target effects (e.g., tubulin binding) and rule out off-target toxicity .

Q. What computational strategies are effective for predicting binding modes with biological targets like tubulin?

- Methodology :

- Molecular Docking : Use AutoDock Vina with tubulin’s colchicine-binding site (PDB: 1SA0) to simulate ligand interactions. Prioritize poses with hydrogen bonds to β-tubulin’s Thr179 and hydrophobic contacts with Leu248 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue fluctuations .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC50 values .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of related sulfonamides?

- Methodology :

- Database Mining : Cross-reference the Cambridge Structural Database (CSD) for similar compounds (e.g., 4-methoxy analogues) to compare torsion angles and packing motifs .

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to refine data from twinned crystals, a common issue in sulfonamide structures .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., π-π stacking of pyridine rings) with CrystalExplorer to rationalize polymorphism .

Q. What strategies improve the scalability of synthesis for preclinical studies while maintaining purity?

- Methodology :

- Flow Chemistry : Optimize continuous flow reactors for sulfonylation steps, reducing reaction times from hours to minutes and minimizing byproducts .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly extraction .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.